![molecular formula C7H10N2NaO5S2+ B093050 Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate CAS No. 138-43-2](/img/structure/B93050.png)
Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate, also known as AMS, is a chemical compound that has been widely used in scientific research. It is a sulfonated dye that has a high affinity for proteins and nucleic acids, making it a valuable tool for various biochemical and physiological studies.
作用机制
The mechanism of action of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate is based on its ability to bind to proteins and nucleic acids. This compound has a high affinity for proteins and nucleic acids, allowing it to bind to them and label them with a fluorescent tag. The binding of this compound to proteins and nucleic acids does not affect their function, making it a valuable tool for studying their interactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. It does not affect the function of proteins or nucleic acids, and it is not toxic to cells at the concentrations used in scientific research.
实验室实验的优点和局限性
One of the main advantages of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate is its ability to label proteins and nucleic acids with a fluorescent tag without affecting their function. It is also relatively easy to use and has a high specificity for proteins and nucleic acids. However, this compound has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. It is also not suitable for use in studies involving large proteins or nucleic acids, as it may not bind to them efficiently.
未来方向
There are several future directions for the use of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate in scientific research. One potential application is in the study of protein folding and misfolding. This compound can be used to label proteins with a fluorescent tag, allowing researchers to study the folding and misfolding of proteins in real-time. Another potential application is in the study of protein-protein interactions in vivo. New techniques are being developed to allow this compound to penetrate cell membranes, making it possible to study protein-protein interactions in live cells. Finally, this compound could be used in the development of new diagnostic tools for diseases such as cancer, where abnormal protein-protein interactions play a role.
Conclusion:
In conclusion, this compound, or this compound, is a valuable tool for scientific research. It has been widely used in the study of protein-protein and nucleic acid-protein interactions, and it has minimal biochemical and physiological effects. This compound has several advantages, including its ability to label proteins and nucleic acids with a fluorescent tag without affecting their function. However, this compound also has some limitations, including its inability to penetrate cell membranes and its limited use in studies involving large proteins or nucleic acids. Despite these limitations, this compound has several potential future directions, including the study of protein folding and misfolding, protein-protein interactions in vivo, and the development of new diagnostic tools for diseases such as cancer.
合成方法
The synthesis of Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate involves the reaction of 4-aminobenzenesulfonamide with formaldehyde and sodium sulfite. The resulting product is then treated with sodium nitrite to yield the final product, this compound. The chemical structure of this compound is shown in Figure 1.
科学研究应用
Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate has been widely used in scientific research for various applications. One of the most common uses of this compound is in the study of protein-protein interactions. This compound can be used to label proteins with a fluorescent tag, allowing researchers to visualize and study the interactions between proteins in real-time. This compound has also been used in the study of nucleic acid-protein interactions, where it can be used to label nucleic acids with a fluorescent tag.
属性
CAS 编号 |
138-43-2 |
|---|---|
分子式 |
C7H10N2NaO5S2+ |
分子量 |
288.3 g/mol |
IUPAC 名称 |
sodium;(4-sulfamoylanilino)methanesulfonate |
InChI |
InChI=1S/C7H10N2O5S2.Na/c8-16(13,14)7-3-1-6(2-4-7)9-5-15(10,11)12;/h1-4,9H,5H2,(H2,8,13,14)(H,10,11,12);/q;+1/p-1 |
InChI 键 |
VKZGVDCPGKEMEW-UHFFFAOYSA-M |
手性 SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
规范 SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



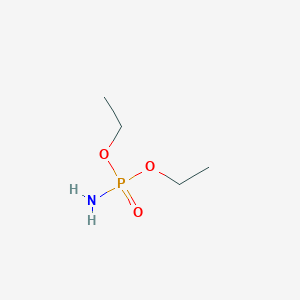
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)

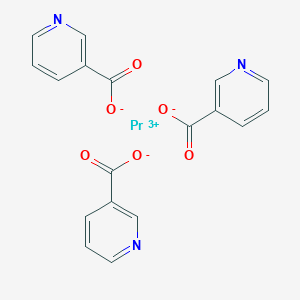
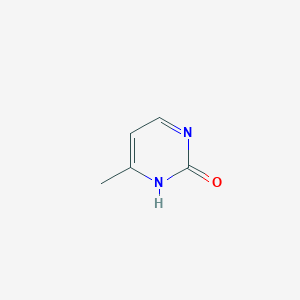
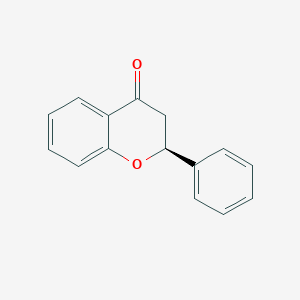

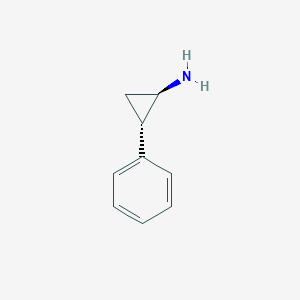

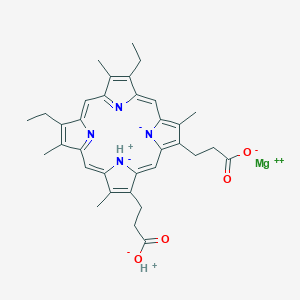

![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)
